CZC24832

Overview

Description

CZC24832 is a highly selective and potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has demonstrated efficacy in both in vitro and in vivo models of inflammation. It is primarily used in scientific research to explore its potential therapeutic applications in immune system diseases and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: CZC24832 is synthesized through a series of chemical reactions involving the formation of a triazolopyridine core. The synthetic route typically involves the following steps:

- Formation of the triazolopyridine core through cyclization reactions.

- Introduction of the fluorine atom at the appropriate position on the pyridine ring.

- Attachment of the sulfonamide group to the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: CZC24832 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: Substitution reactions can be used to introduce different functional groups onto the triazolopyridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or aryl halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .

Scientific Research Applications

Immunological Applications

2.1 Rheumatoid Arthritis

In preclinical studies using a mouse model of collagen-induced arthritis (CIA), CZC24832 demonstrated significant effects on TH17 cell differentiation, which plays a pivotal role in the inflammatory response associated with rheumatoid arthritis. The inhibition of PI3Kγ was linked to reduced joint inflammation and neutrophil migration, suggesting a therapeutic potential for managing autoimmune conditions .

2.2 Chronic Lymphocytic Leukemia (CLL)

This compound has been shown to impair CLL cell migration significantly. In studies where CLL cells were treated with this compound, a marked reduction in their ability to migrate towards chemokine gradients was observed. This effect highlights the compound's potential as a therapeutic agent in CLL by disrupting the interactions between malignant B cells and their supportive microenvironment .

Oncological Applications

3.1 Breast Cancer

Research indicates that this compound can inhibit breast cancer cell lines with high NSD3 expression levels. In combination with other agents like oxaliplatin and erlotinib, it showed enhanced efficacy against these cancer cells, suggesting its potential role in combination therapies for breast cancer treatment .

3.2 Multiple Myeloma

In multiple myeloma studies, this compound was utilized alongside other PI3K inhibitors to evaluate its effects on cell viability and apoptosis. The results indicated that while this compound alone had limited effects on cell death compared to dual inhibitors like duvelisib, it still contributed valuable insights into the role of PI3Kγ in myeloma cell biology .

Pharmacological Insights

This compound has been characterized for its pharmacological properties through various assays assessing its impact on cell viability and apoptosis across different cancer types. It has been found effective at concentrations achievable in vivo, making it a candidate for further clinical evaluation .

Data Summary

The following table summarizes key findings from studies involving this compound:

Mechanism of Action

CZC24832 exerts its effects by selectively inhibiting PI3Kγ, a key enzyme involved in the PI3K/MTOR signaling pathway. This inhibition leads to the modulation of various cellular processes, including cell growth, differentiation, survival, and migration. The compound has been shown to regulate the differentiation of interleukin-17-producing T helper cells (TH17), making it a potential treatment for inflammatory and autoimmune diseases .

Comparison with Similar Compounds

PI3Kα Inhibitors: Compounds that selectively inhibit the alpha isoform of PI3K.

PI3Kβ Inhibitors: Compounds that selectively inhibit the beta isoform of PI3K.

PI3Kδ Inhibitors: Compounds that selectively inhibit the delta isoform of PI3K.

Uniqueness of CZC24832: this compound is unique in its high selectivity and potency for PI3Kγ. Unlike other PI3K inhibitors, this compound specifically targets the gamma isoform, making it a valuable tool for studying the distinct roles of PI3Kγ in various biological processes. Its selectivity also reduces off-target effects, enhancing its potential as a therapeutic agent .

Biological Activity

CZC24832 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, which plays a significant role in various biological processes, particularly in the immune system and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in various disease models, and relevant case studies.

This compound specifically inhibits PI3Kγ, which is known to regulate immune responses, including T cell differentiation and inflammation. The compound shows a 10-fold selectivity for PI3Kγ over PI3Kβ, making it a valuable tool for studying the specific functions of PI3Kγ in various biological contexts .

Key Mechanisms:

- Inhibition of TH17 Cell Differentiation : this compound suppresses the expression of RORγt, a transcription factor critical for TH17 cell differentiation, thereby reducing IL-17A-producing cells .

- Impact on Inflammatory Responses : In preclinical models, such as collagen-induced arthritis (CIA), this compound has demonstrated a reduction in joint inflammation and neutrophil migration .

1. Rheumatoid Arthritis (RA)

In CIA models, this compound treatment resulted in decreased joint inflammation and reduced migration of inflammatory cells. This suggests that selective inhibition of PI3Kγ can modulate immune responses beneficially in autoimmune conditions .

2. Multiple Myeloma (MM)

Research indicates that while this compound does not significantly affect AKT phosphorylation or induce apoptosis in MM cell lines at micromolar concentrations, it does alter cell adhesion properties. Specifically, it does not inhibit MM cell adhesion to bone marrow stromal cells (BMSCs), suggesting that its role may be more nuanced in the context of tumor microenvironments .

Table 1: Summary of Key Research Findings on this compound

Detailed Research Insights

- Inflammatory Pathways : this compound's inhibition of PI3Kγ affects downstream signaling pathways involved in inflammation. For instance, its action on TH17 differentiation is crucial for understanding its therapeutic potential against autoimmune diseases .

- Cardiac Safety Profile : Studies examining the effects of various kinase inhibitors on human stem cell-derived cardiomyocytes (hSC-CMs) found that this compound did not significantly affect cardiac function parameters like base impedance or beating rate, indicating a favorable safety profile regarding cardiotoxicity compared to other pan-PI3K inhibitors .

- Comparative Efficacy : In studies comparing this compound with other inhibitors like idelalisib (PI3Kδ), it was noted that while idelalisib showed more pronounced effects on cell viability and apoptosis in MM cells, this compound's specific actions suggest it may be better suited for targeting specific immune pathways rather than broad cytotoxic effects .

Properties

IUPAC Name |

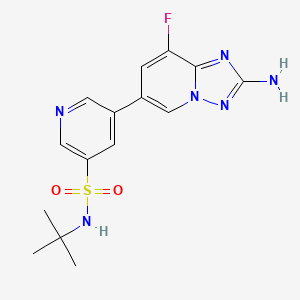

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRZPHQBTHQXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655226 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-67-5 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CZC-24832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZC-24832 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). [] This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. By inhibiting PI3Kγ, this compound disrupts these processes and has shown potential in preclinical models for conditions such as cancer and sepsis.

A: Studies suggest that endothelial dysfunction contributes significantly to sepsis-induced AKI. [] this compound has demonstrated a protective effect on endothelial cells in preclinical sepsis models. [] Researchers observed that inhibiting PI3Kγ with this compound led to the alleviation of renal endothelial injury, potentially through the PI3Kγ/Akt signaling pathway. [] This suggests that this compound may hold promise as a therapeutic agent for sepsis-induced AKI by protecting endothelial cell function and promoting repair.

A: Given that PI3Kγ is implicated in various cellular processes, this compound is being investigated for its potential in other areas as well. Research suggests that this compound could be effective as an anticancer agent, particularly in Rhabdomyosarcoma (RMS), where it has shown promising antiproliferative effects. [, , ] Additionally, its role in T(H)17 cell differentiation makes it relevant for research on autoimmune diseases. []

A: this compound is notable for its selectivity towards PI3Kγ. This is in contrast to some other PI3K inhibitors that target multiple isoforms, such as the dual p110α/p110δ inhibitor AZD8835. [, ] While multi-target inhibitors might offer broader effects, they can also lead to a wider range of off-target effects. The selective inhibition offered by this compound could potentially lead to a more targeted therapeutic approach with a potentially improved safety profile.

A: RNA sequencing allows researchers to analyze the complete set of RNA transcripts in a cell or tissue. In the context of this compound research, this technology helps uncover the broader molecular changes that occur upon PI3Kγ inhibition. [] By identifying differentially expressed genes and associated pathways, researchers gain a deeper understanding of the drug's mechanism of action, potential therapeutic benefits, and possible off-target effects.

A: While the current research highlights the potential of this compound, it is crucial to acknowledge its limitations. Most studies are preclinical, using in vitro cell cultures or animal models. [, , , , ] Further research, including well-designed clinical trials, is needed to determine its efficacy and safety in humans. Additionally, exploring potential long-term effects, resistance mechanisms, and optimal drug delivery strategies will be critical for translating this compound's therapeutic potential into clinical practice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.